3-amino-6-methyl-N-phenylthieno[2,3-b]pyridine-2-carboxamide
Overview
Description
3-amino-6-methyl-N-phenylthieno[2,3-b]pyridine-2-carboxamide is a heterocyclic compound that belongs to the class of thienopyridines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes a thieno[2,3-b]pyridine core, which is fused with a phenyl group and an amide moiety, making it a unique and interesting molecule for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-6-methyl-N-phenylthieno[2,3-b]pyridine-2-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the reaction of 4-bromoacetophenone with 3,4-dimethoxybenzaldehyde in the presence of ethanol and sodium hydroxide to form a chalcone intermediate . This intermediate is then treated with 2-cyanothioacetamide to yield the corresponding pyridinethione . The final step involves the reaction of pyridinethione with 2-chloro-N-arylacetamide derivatives under suitable conditions to obtain the target compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-amino-6-methyl-N-phenylthieno[2,3-b]pyridine-2-carboxamide undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl and thienopyridine moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-amino-6-methyl-N-phenylthieno[2,3-b]pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the Forkhead Box M1 (FOXM1) transcription factor, which plays a crucial role in cell proliferation and cancer progression . The compound binds to the DNA-binding site of FOXM1, thereby inhibiting its activity and leading to reduced expression of target genes involved in cell growth and survival .
Comparison with Similar Compounds
Similar Compounds
N-Phenylthieno[2,3-b]pyridine-2-carboxamide Derivatives: These compounds share a similar core structure but differ in the substituents on the phenyl ring.
Thienopyridine Derivatives: Other thienopyridine derivatives with different functional groups exhibit varying biological activities.
Uniqueness
3-amino-6-methyl-N-phenylthieno[2,3-b]pyridine-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological activities. Its ability to inhibit FOXM1 and its antimicrobial properties make it a valuable compound for further research and development in medicinal chemistry.
Properties
IUPAC Name |
3-amino-6-methyl-N-phenylthieno[2,3-b]pyridine-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3OS/c1-9-7-8-11-12(16)13(20-15(11)17-9)14(19)18-10-5-3-2-4-6-10/h2-8H,16H2,1H3,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICRLKAPXERHXHN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=C(S2)C(=O)NC3=CC=CC=C3)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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